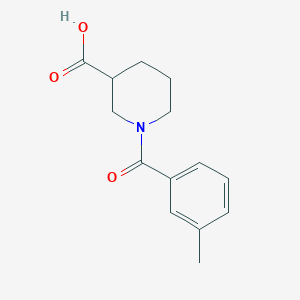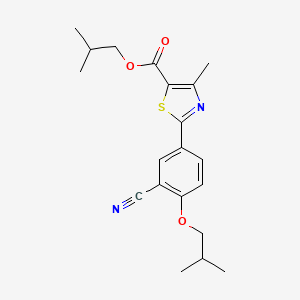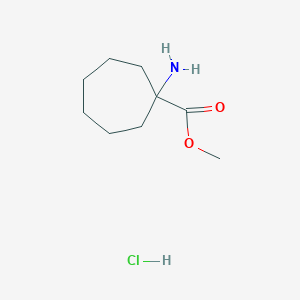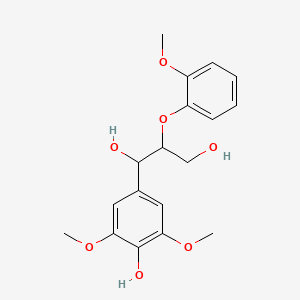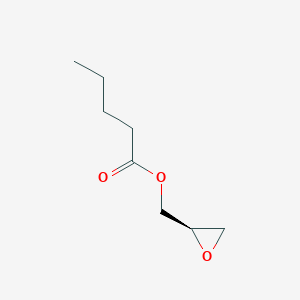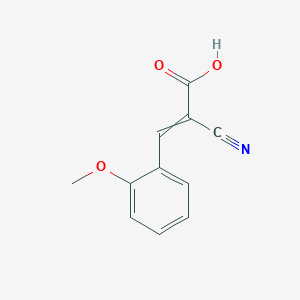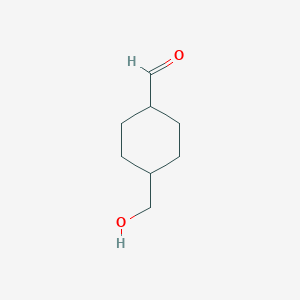
1-甲酰基-4-羟甲基环己烷
描述
Molecular Structure Analysis
The molecular structure of 1-Formyl-4-hydroxymethylcyclohexane consists of a cyclohexane ring, which is a six-membered ring with single bonds. Attached to this ring is a formyl group (-CHO) and a hydroxymethyl group (-CH2OH) . The exact 3D structure can be viewed using specific chemical software .科学研究应用
Chemical Structure and Properties
The compound “4-(hydroxymethyl)cyclohexanecarboxaldehyde” has the molecular formula C8H14O2 and a molecular weight of 142.1956 . It is also known by its IUPAC name, "1-Formyl-4-hydroxymethylcyclohexane" .
Synthesis of Poly(vinyl cyclohexanal)
One of the applications of “4-(hydroxymethyl)cyclohexanecarboxaldehyde” is in the synthesis of poly(vinyl cyclohexanal) . This polymer has potential applications in various fields due to its unique properties.
Catalyst in the Synthesis of Propargylamines
This compound has been used as a model substrate in the synthesis of propargylamines using Fe3O4 nanoparticles as a catalyst . Propargylamines are important intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals.
Aldol Reaction with Ethyl Diazoacetate
“4-(hydroxymethyl)cyclohexanecarboxaldehyde” has been employed in an aldol reaction with ethyl diazoacetate. This reaction is catalyzed by basic, nanoparticulate magnesium oxide, leading to α-diazo-β-hydroxyesters . These esters are useful intermediates in organic synthesis.
Production of 1,4-Cyclohexanedicarboxaldehyde
In a recent study, a flavin adenine dinucleotide (FAD)-dependent alcohol oxidase (AOX) was engineered to produce 1,4-cyclohexanedicarboxaldehyde (CHDA) from 1,4-cyclohexanedimethanol (CHDM) . CHDA is an initial raw material for spiral compounds .
属性
IUPAC Name |
4-(hydroxymethyl)cyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-7-1-2-8(6-10)4-3-7/h5,7-8,10H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVNSYYBXALPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Formyl-4-hydroxymethylcyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



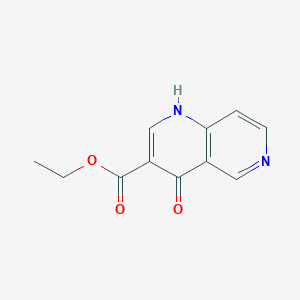
![2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline](/img/structure/B3167600.png)
![4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B3167621.png)
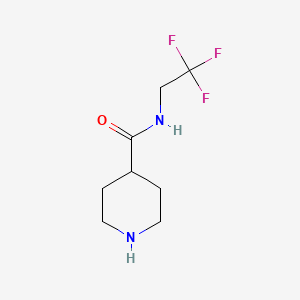
![7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3167634.png)
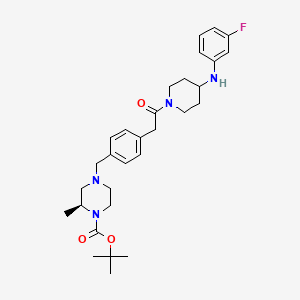
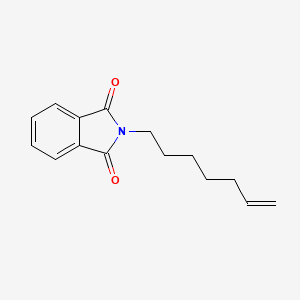
![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B3167661.png)
